methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine
CAS No.: 853574-50-2
Cat. No.: VC4582860
Molecular Formula: C11H14N4
Molecular Weight: 202.261
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853574-50-2 |
|---|---|
| Molecular Formula | C11H14N4 |
| Molecular Weight | 202.261 |
| IUPAC Name | N-methyl-1-[4-(1,2,4-triazol-1-yl)phenyl]ethanamine |
| Standard InChI | InChI=1S/C11H14N4/c1-9(12-2)10-3-5-11(6-4-10)15-8-13-7-14-15/h3-9,12H,1-2H3 |
| Standard InChI Key | LKZAEAUQHSOIAY-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=C(C=C1)N2C=NC=N2)NC |
Introduction
Molecular and Structural Characteristics
Basic Molecular Properties
The compound has the molecular formula C₁₁H₁₄N₄ and a molecular weight of 202.26 g/mol . Its IUPAC name is N-methyl-1-[4-(1,2,4-triazol-1-yl)phenyl]ethanamine, reflecting its core structure: a phenyl ring substituted with a 1,2,4-triazole group at the para position, linked to a methylated ethylamine chain .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 853574-50-2 | |
| Molecular Formula | C₁₁H₁₄N₄ | |
| Molecular Weight | 202.26 g/mol | |
| SMILES | CC(C1=CC=C(C=C1)N2C=NC=N2)NC | |
| InChIKey | LKZAEAUQHSOIAY-UHFFFAOYSA-N |
Structural Features
The 1,2,4-triazole moiety is a five-membered aromatic ring with three nitrogen atoms, contributing to its electron-deficient nature and ability to participate in hydrogen bonding . The methylamine side chain introduces basicity, with a predicted pKa of ~10.5 for the amine group . X-ray crystallography data for analogous triazole derivatives (e.g., ) suggest planar geometry for the triazole ring and a dihedral angle of ~45° between the phenyl and triazole groups, which may influence intermolecular interactions.
Synthesis and Chemical Reactivity
Table 2: Reported Yields for Analogous Reactions
| Reaction Step | Yield (%) | Conditions | Source |
|---|---|---|---|
| CuAAC triazole synthesis | 65–85 | CuSO₄, sodium ascorbate | |
| Reductive amination | 70–90 | NaBH₃CN, MeOH, 24 hr |
Reactivity
The compound’s reactivity is dominated by:
-
Triazole Ring: Susceptible to electrophilic substitution at the N1 position .
-
Amine Group: Participates in acid-base reactions and Schiff base formation .
Physicochemical Properties
Table 3: Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| DMSO | ≥10 | 25 |
| Water | <1 | 25 |
| Supplier | Purity (%) | Price (10 mg) |
|---|---|---|
| Vulcanchem | 95 | $65 |
| AK Scientific | 90 | $3,745 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume